3-Ippps-naphthalene

Description

3-Ippps-naphthalene is a substituted naphthalene derivative whose precise chemical structure and nomenclature remain ambiguously defined in publicly available literature. Based on the naming convention, "3-Ippps" likely denotes a substituent at the third position of the naphthalene ring, though the exact nature of the substituent (e.g., isopropyl, phenyl, or other functional groups) is unclear due to insufficient peer-reviewed data. Substituted naphthalenes are widely studied for their chemical reactivity, environmental persistence, and toxicological profiles, making structural comparisons critical for risk assessment and industrial applications .

Structure

3D Structure

Properties

CAS No. |

158628-72-9 |

|---|---|

Molecular Formula |

C26H33IN2O |

Molecular Weight |

516.5 g/mol |

IUPAC Name |

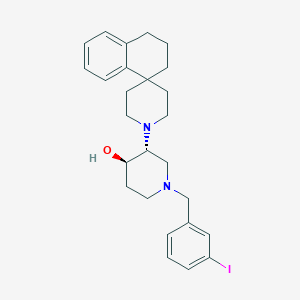

(3R,4R)-1-[(3-iodophenyl)methyl]-3-spiro[2,3-dihydro-1H-naphthalene-4,4'-piperidine]-1'-ylpiperidin-4-ol |

InChI |

InChI=1S/C26H33IN2O/c27-22-8-3-5-20(17-22)18-28-14-10-25(30)24(19-28)29-15-12-26(13-16-29)11-4-7-21-6-1-2-9-23(21)26/h1-3,5-6,8-9,17,24-25,30H,4,7,10-16,18-19H2/t24-,25-/m1/s1 |

InChI Key |

KOIJWARRGDEZPX-JWQCQUIFSA-N |

SMILES |

C1CC2=CC=CC=C2C3(C1)CCN(CC3)C4CN(CCC4O)CC5=CC(=CC=C5)I |

Isomeric SMILES |

C1CC2=CC=CC=C2C3(C1)CCN(CC3)[C@@H]4CN(CC[C@H]4O)CC5=CC(=CC=C5)I |

Canonical SMILES |

C1CC2=CC=CC=C2C3(C1)CCN(CC3)C4CN(CCC4O)CC5=CC(=CC=C5)I |

Synonyms |

1'-(1-(3-iodobenzyl)--4-hydroxypiperidin-3-yl)-3,4-dihydrospiro(naphthalene-1(2H),4'-piperidine) 3-IPPPS-naphthalene |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Properties

Key Observations :

- Methylnaphthalenes : Methyl substitution reduces volatility compared to naphthalene. 2-Methylnaphthalene exhibits a higher melting point (34°C) than 1-methylnaphthalene (-30°C), indicating positional effects on crystallinity .

- Hydroxylated Derivatives : Polar substituents like hydroxymethyl increase water solubility but reduce environmental persistence due to rapid Phase II metabolism (e.g., glucuronidation) .

- 3-Ippps-Naphthalene (Inferred) : A bulky substituent at C3 (e.g., isopropyl or phenyl) would likely increase hydrophobicity (higher Log P) and reduce metabolic clearance, similar to methylnaphthalenes .

Toxicological Profiles

Data from inhalation studies on naphthalene and methylnaphthalenes highlight substituent-dependent toxicity:

Key Findings :

- Naphthalene : Causes species-specific lung lesions in rodents at LOAEL 60 ppm, mediated by cytochrome P450-generated reactive epoxides .

- Methylnaphthalenes : 2-Methylnaphthalene is metabolized 50% slower than naphthalene, leading to prolonged tissue retention and comparable toxicity at lower doses .

Environmental Behavior

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.